2,6-Dimethyl-4-heptanone
Description
Established Synthetic Pathways
Several well-documented methods for the industrial and laboratory-scale production of 2,6-dimethyl-4-heptanone exist. These routes often involve the transformation of simpler, readily available starting materials.
A primary industrial method for producing this compound is through the catalytic hydrogenation of phorone. nih.govguidechem.com Phorone itself is derived from the acid-catalyzed aldol (B89426) condensation of acetone (B3395972). guidechem.com The hydrogenation process saturates the carbon-carbon double bonds of the phorone molecule to yield the final ketone product. This method is a cornerstone of large-scale DIBK manufacturing.
Another established synthetic route involves the reductive condensation of acetone with 4-methyl-2-pentanone (B128772). nih.govsmolecule.com This process can be tuned to produce a mixture of ketones, with this compound being a significant product. google.com The reaction conditions, including catalyst choice, temperature, pressure, and reaction time, can be adjusted to influence the yield of the desired C9 ketone. google.com For instance, certain catalytic systems have been shown to yield up to 24% of this compound. google.com
The dehydrogenative condensation of isopropyl alcohol with 4-methyl-2-pentanone also serves as a preparative method for this compound, where it is often formed as a byproduct. nih.govsmolecule.com It is also possible to use a mixture of acetone and isopropyl alcohol in place of solely isopropyl alcohol for this reaction. nih.gov
Novel Synthetic Route Development and Optimization
Ongoing research focuses on developing more efficient and selective synthetic strategies for this compound and related ketones. These efforts often explore the intricacies of reaction mechanisms and the impact of molecular structure on chemical reactivity.
The principles of enolate ion chemistry are fundamental to understanding and designing syntheses of ketones like this compound. Enolates, formed by the deprotonation of a ketone at the α-carbon, are powerful nucleophiles. askthenerd.commsu.edu The Claisen condensation, a classic reaction involving enolates, can be utilized to synthesize symmetrical ketones. askthenerd.com For example, the Claisen condensation of two moles of ethyl 3-methylbutanoate can lead to a β-keto ester, which upon hydrolysis and decarboxylation, yields this compound. askthenerd.com
The regioselectivity of enolate formation is a critical factor, especially in unsymmetrical ketones. msu.edu The choice of base and reaction conditions can determine which α-proton is removed, leading to different enolate isomers and, consequently, different products. msu.edu
The branched structure of this compound, with methyl groups at the 2 and 6 positions, introduces significant steric hindrance around the carbonyl group. sapub.org This steric bulk influences its reactivity in several ways. For instance, in nucleophilic addition reactions, the approach of the nucleophile to the carbonyl carbon is impeded, leading to reduced reactivity compared to less hindered, linear ketones. sapub.org This effect is also observed in catalytic hydrogenation, where the access of the catalyst to the carbonyl group is restricted. The choice of catalyst can be crucial in overcoming this steric hindrance. The steric environment also plays a role in the microwave-assisted reduction of this compound, which shows a lower percent conversion compared to less sterically hindered ketones. sapub.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylheptan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(2)5-9(10)6-8(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTPXKJBFFKCEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O, Array | |
| Record name | DIISOBUTYL KETONE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DIISOBUTYL KETONE | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025080 | |
| Record name | Diisobutyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diisobutyl ketone appears as a clear colorless liquid. Flash point 140 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with a mild, sweet odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, oily liquid with a fruity and sweet or menthol-like odour, Colorless liquid with a mild, sweet odor. | |
| Record name | DIISOBUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3226 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 4-Heptanone, 2,6-dimethyl- | |
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| Record name | Diisobutyl ketone | |
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| Record name | 2,6-Dimethyl-4-heptanone | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | DIISOBUTYL KETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | 2,6-Dimethyl-4-heptanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/385/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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| Record name | DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diisobutyl ketone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0216.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
331 °F at 760 mmHg (NTP, 1992), 169.4 °C, 169.00 °C. @ 760.00 mm Hg, 168 °C, 334 °F | |
| Record name | DIISOBUTYL KETONE | |
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| Record name | DIISOBUTYL KETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,6-Dimethyl-4-heptanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031417 | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIISOBUTYL KETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/86 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diisobutyl ketone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0216.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
140 °F (NTP, 1992), 49 °C, 120 °F (49 °C) (Closed cup), 49 °C c.c., 140 °F, 120 °F | |
| Record name | DIISOBUTYL KETONE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Diisobutyl ketone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/141 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIISOBUTYL KETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISOBUTYL KETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/86 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diisobutyl ketone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0216.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Slightly soluble (NTP, 1992), Miscible with ethanol, ether; soluble in carbon tetrachloride, SOL IN CHLOROFORM, Miscible with benzene, Miscibile with most organic liquids, For more Solubility (Complete) data for DIISOBUTYL KETONE (6 total), please visit the HSDB record page., 2.64 mg/mL at 24 °C, Solubility in water: none, insoluble in water; soluble in alcohol and oils, 0.05% | |
| Record name | DIISOBUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3226 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DIISOBUTYL KETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,6-Dimethyl-4-heptanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031417 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIISOBUTYL KETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2,6-Dimethyl-4-heptanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/385/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Diisobutyl ketone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0216.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.806 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8062 at 20 °C/4 °C, Bulk density: 6.7 lb/gal at 20 °C; coefficient of expansion: 0.00101 at 20 °C, Saturated vapor density= 0.00088 lb/cu ft @ 70 °F, Relative density (water = 1): 0.805, 0.808, 0.81 | |
| Record name | DIISOBUTYL KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3226 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIISOBUTYL KETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISOBUTYL KETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2,6-Dimethyl-4-heptanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/385/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/86 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diisobutyl ketone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0216.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.9 (air= 1), Relative vapor density (air = 1): 4.9 | |
| Record name | DIISOBUTYL KETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISOBUTYL KETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
2.4 mmHg (NTP, 1992), 1.65 [mmHg], 1.65 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.23, 2 mmHg | |
| Record name | DIISOBUTYL KETONE | |
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Color/Form |
WATER CLEAR LIQUID, Colorless oil, Colorless liquid | |
CAS No. |
108-83-8, 68514-40-9 | |
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| Record name | DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | |
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| Record name | 4-Heptanone, 2,6-dimethyl- | |
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Melting Point |
-51.5 °F (NTP, 1992), -41.5 °C, -42 °C, -51.5 °F, -43 °F | |
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Advanced Synthetic Methodologies and Chemical Transformations
Novel Synthetic Route Development and Optimization
Grignard Reaction Mechanisms in Analogous Compound Synthesis
The Grignard reaction is a versatile and powerful tool for forming carbon-carbon bonds, widely employed in the synthesis of alcohols and ketones. In the context of compounds analogous to 2,6-dimethyl-4-heptanone, the Grignard mechanism provides a robust route to create sterically hindered secondary and tertiary alcohols, which can be subsequent precursors to ketones.
The general mechanism for the synthesis of a tertiary alcohol via a Grignard reagent's reaction with an ester involves two main stages. jove.comlibretexts.org Initially, the nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. chemistrysteps.commasterorganicchemistry.com This intermediate is unstable and collapses, eliminating the alkoxy group to form a ketone. jove.commasterorganicchemistry.com This newly formed ketone is more reactive than the starting ester towards the Grignard reagent. jove.comchemistrysteps.com Consequently, a second equivalent of the Grignard reagent rapidly attacks the ketone, forming a new tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com An acidic workup then protonates the alkoxide to yield the final tertiary alcohol product. libretexts.org It is crucial to use at least two equivalents of the Grignard reagent to ensure the reaction goes to completion, avoiding a mixture of products. chemistrysteps.com
A practical application of this methodology is the synthesis of 2-methyl-4-heptanol, an analog of the target compound's corresponding alcohol. This process involves the Grignard reaction between 1-chloro-2-methylpropane (B167039) and butanal. rug.nl The resulting secondary alcohol can then be oxidized to produce 2-methyl-4-heptanone. rug.nl This two-step synthesis is noted for its high yield and simplicity, avoiding significant side reactions often encountered with more reactive halides or secondary halides. rug.nl
Further illustrating the utility of this reaction, analogs such as 2,6-dimethyl-6-phenyl-2-heptanol have been synthesized by reacting 6-methyl-6-phenyl-2-heptanone with a methyl Grignard reagent. cdnsciencepub.com Similarly, 2,6-dimethyl-2-heptanol (B77958) can be prepared via the Grignard reaction of methylmagnesium chloride with 2-methyl-2-hepten-6-one, followed by catalytic hydrogenation. google.comgoogle.com
Table 1: Synthesis of Analogous Compounds via Grignard Reaction
| Starting Materials | Grignard Reagent | Intermediate Product | Final Product | Reference |
|---|---|---|---|---|
| Butanal, 1-chloro-2-methylpropane | Isobutylmagnesium chloride | 2-Methyl-4-heptanol | 2-Methyl-4-heptanone (via oxidation) | rug.nl |
| 6-Methyl-6-phenyl-2-heptanone | Methylmagnesium bromide | N/A (Direct to alcohol) | 2,6-Dimethyl-6-phenyl-2-heptanol | cdnsciencepub.com |
| 2-Methyl-2-hepten-6-one | Methylmagnesium chloride | 2,6-Dimethyl-5-hepten-2-ol | 2,6-Dimethyl-2-heptanol (via hydrogenation) | google.comgoogle.com |
Derivatization and Functionalization Studies
The derivatization and functionalization of this compound are critical for expanding its applications in organic synthesis. Research focuses on converting its carbonyl group into other functionalities and on selectively modifying its hydrocarbon backbone.
Oxidative Catalytic Conversion to 2,6-Dimethyl-4-heptanol
The conversion of a ketone to an alcohol is chemically a reduction, not an oxidation. The catalytic reduction (hydrogenation) of this compound yields 2,6-dimethyl-4-heptanol. nih.govnist.gov This transformation is significant for producing solvents and chemical intermediates.
Research has shown that 2,6-dimethyl-4-heptanol can be formed as a byproduct during the catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (B29938) (TMP). In these processes, this compound (DIBK) itself is a byproduct, which can then be further reduced to the corresponding alcohol under the reaction conditions. rsc.orgsemanticscholar.org For instance, using a CuCrSr/Al2O3 catalyst at 120°C, the formation of both DIBK and 2,6-dimethyl-4-heptanol was observed. rsc.orgsemanticscholar.org
Similarly, in methods designed to synthesize higher alcohols from ketene, this compound can be an intermediate which is then hydrogenated to 2,6-dimethyl-4-heptanol. google.com
Table 2: Catalytic Systems for Conversion of this compound to 2,6-Dimethyl-4-heptanol
| Catalyst System | Reaction Type | Temperature (°C) | Observed Outcome | Reference |
|---|---|---|---|---|
| CuCrSr/Al2O3 | Hydrogenation | 120 | Formation of 2,6-dimethyl-4-heptanol from DIBK byproduct | rsc.orgsemanticscholar.org |
Investigation of Selective Reaction Pathways
The functionalization of ketones like this compound is an area of active research, aiming to introduce new chemical moieties at specific positions. The steric hindrance provided by the isobutyl groups in this compound can influence the regioselectivity and stereoselectivity of these reactions.
Selective reaction pathways for ketones can be categorized by the position of functionalization:
α-Functionalization: This involves reactions at the carbon atoms adjacent to the carbonyl group. An electrochemical oxidative platform has been developed for the α-derivatization of ketones with various nucleophiles, proceeding through an umpolung (polarity reversal) strategy. researchgate.net This method allows for C-C and C-X (heteroatom) bond formation.
β-Functionalization: Reactions at the beta-position are more challenging. One novel approach involves the oxidation of anions (like azide (B81097) or iodide) with ceric ammonium (B1175870) nitrate (B79036) (CAN) in the presence of cyclopropyl (B3062369) alcohols, which undergo ring-opening to form β-substituted ketones. nih.gov This provides a pathway to materials that are otherwise difficult to synthesize. For more complex ketones, palladium-catalyzed C(sp³)–H activation, guided by a transient directing group like an amino acid, can achieve arylation at the β-position. nih.gov
Reactions at the Carbonyl Group: Beyond reduction to alcohols, the carbonyl group can undergo various other transformations. With sterically hindered ketones like this compound, Grignard reagents may act as bases rather than nucleophiles, leading to deprotonation and the formation of an enolate intermediate instead of the expected alcohol addition product. organic-chemistry.org
The choice of catalyst and reaction conditions is paramount in directing the reaction toward a specific desired product, overriding less selective pathways. For example, palladium catalysts have been used for the oxidative coupling of arenes with carbon monoxide to form ketones, demonstrating a C-H functionalization route that could be conceptually applied to the hydrocarbon backbone of complex ketones. rsc.org The significant steric hindrance in this compound would be a critical factor in the feasibility and outcome of such advanced functionalization strategies. escholarship.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,6-Dimethyl-4-heptanol |
| Grignard reagent |
| 2-Methyl-4-heptanol |
| 1-Chloro-2-methylpropane |
| Butanal |
| 2-Methyl-4-heptanone |
| 2,6-Dimethyl-6-phenyl-2-heptanol |
| 6-Methyl-6-phenyl-2-heptanone |
| 2,6-Dimethyl-2-heptanol |
| Methylmagnesium chloride |
| 2-Methyl-2-hepten-6-one |
| Triacetoneamine |
| 2,2,6,6-Tetramethyl-4-piperidinol |
| Ceric ammonium nitrate |
Chemical Reactivity and Mechanistic Investigations
Oxidative Degradation Pathways
The breakdown of 2,6-dimethyl-4-heptanone in the environment is primarily driven by oxidative processes, particularly in the atmosphere.
In the atmosphere, this compound is susceptible to degradation through reactions with hydroxyl (OH) radicals, which are produced photochemically. nih.gov This gas-phase reaction is a significant pathway for its atmospheric removal. nih.govresearchgate.net The estimated half-life for this reaction in the air is approximately 15 hours, calculated from a rate constant of 2.6x10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov The reaction is initiated by the abstraction of a hydrogen atom from the this compound molecule by the OH radical, leading to the formation of a carbon-centered radical. This radical then undergoes further reactions, particularly in the presence of nitrogen oxides (NOx), to yield smaller, more volatile organic compounds. researchgate.netscientificlabs.ie
The oxidative degradation of this compound results in the formation of several smaller, more stable compounds. The primary identified products from the gas-phase reaction with OH radicals are acetone (B3395972) and 2-methylpropanal. nih.govscientificlabs.iescientificlabs.com These products are formed through the fragmentation of the larger parent molecule following the initial radical attack. scientificlabs.ie
Identified Degradation Products of this compound
| Degradation Product | Chemical Formula |
|---|---|
| Acetone | C₃H₆O |
Nucleophilic Addition Reactions of the Carbonyl Group
The carbonyl group (C=O) in this compound is the primary site of its reactivity, making it susceptible to nucleophilic addition reactions. The carbon atom of the carbonyl group is electrophilic and can be attacked by nucleophiles, which are electron-rich species. This type of reaction is characteristic of ketones. smolecule.com Examples of nucleophiles that can react with this compound include Grignard reagents and hydrides. smolecule.com These reactions typically lead to the formation of alcohols. For instance, reduction of the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) yields the corresponding secondary alcohol, 2,6-dimethyl-4-heptanol. smolecule.comwikipedia.org The steric hindrance caused by the two isobutyl groups attached to the carbonyl carbon can influence the rate and stereoselectivity of these reactions. msu.edu
Thermal Decomposition Processes and Products
When subjected to high temperatures, this compound undergoes thermal decomposition. wikipedia.org This process involves the breaking of chemical bonds due to heat, leading to the formation of smaller, more volatile molecules. Upon heating to decomposition, it is known to emit acrid smoke and fumes. lobachemie.com One specific instance where this compound is a product of thermal decomposition is during the breakdown of yttrium(III) isovalerate. scientificlabs.iescientificlabs.comdtu.dk In this process, the decomposition of the isovalerate salt releases gaseous products, including carbon dioxide and this compound. dtu.dk
Isomerization Studies and Chromatographic Differentiation
This compound has a structural isomer, 4,6-dimethyl-2-heptanone. While these isomers share the same molecular formula (C₉H₁₈O), they have different arrangements of atoms and thus distinct chemical and physical properties. These differences can be exploited for their separation and identification using chromatographic techniques. For example, they exhibit distinct chromatographic retention properties, meaning they travel through a chromatography column at different rates, allowing for their separation. Gas chromatography is a common method used for the analysis and differentiation of these isomers. restek.com Additionally, the formation of derivatives, such as 2,4-dinitrophenylhydrazones (DNPHs), can lead to syn-anti isomers that can also be separated and studied using capillary gas chromatography. tue.nl
Structural Isomerism with Diisobutyl Ketone and 4,6-Dimethyl-2-heptanone
This compound is a branched aliphatic ketone with the molecular formula C₉H₁₈O. Its structural isomers, molecules with the same molecular formula but different structural arrangements, are key to understanding its chemical identity and purity. The most prominent isomer is 4,6-dimethyl-2-heptanone.
It is a common point of confusion, but "Diisobutyl Ketone" (DIBK) is a common name for this compound, not a distinct structural isomer. nist.govstenutz.eu The structure features a central carbonyl group (at the 4-position) bonded to two isobutyl groups. In contrast, 4,6-dimethyl-2-heptanone is a true structural isomer where the carbonyl group is located at the 2-position of the heptane (B126788) chain. This difference in the placement of the ketone group, while seemingly minor, leads to distinct chemical and physical properties.
Industrially, 4,6-dimethyl-2-heptanone is often found as a significant component in technical-grade this compound. fishersci.ca Both compounds share the same molecular weight but differ in properties such as boiling point and chromatographic behavior, which allows for their analytical differentiation.
| Property | This compound (DIBK) | 4,6-Dimethyl-2-heptanone |
|---|---|---|
| Molecular Formula | C₉H₁₈O | C₉H₁₈O |
| Molecular Weight (g/mol) | 142.24 | 142.24 |
| CAS Number | 108-83-8 | 19549-80-5 |
| Ketone Group Position | 4 | 2 |
| Boiling Point (°C) | 163–175 | ~170–175 |
| Structural Difference | Symmetrical ketone with two isobutyl groups attached to the carbonyl carbon. | Asymmetrical ketone with methyl groups at positions 4 and 6. |
Chromatographic Retention Properties and Fragmentation Patterns
The structural differences between this compound and its isomer, 4,6-dimethyl-2-heptanone, are effectively highlighted through analytical techniques like gas chromatography-mass spectrometry (GC-MS). GC separates compounds based on their volatility and interaction with the stationary phase of the column, resulting in characteristic retention times or retention indices (RI).
This compound typically exhibits a lower retention index than 4,6-dimethyl-2-heptanone on standard non-polar columns, indicating it elutes faster. For example, one study reports a retention index of 968 for this compound, compared to 985 for 4,6-dimethyl-2-heptanone. The retention index is a crucial parameter for the identification of compounds in complex mixtures. nist.gov Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) further enhance separation, providing detailed chemical fingerprints where retention times and fragmentation patterns allow for reliable analyte identification. unito.it
Following separation by GC, mass spectrometry provides fragmentation patterns that serve as a molecular fingerprint. When a molecule like this compound is ionized in a mass spectrometer (commonly by electron ionization), it breaks apart into characteristic charged fragments. nist.govunito.it The resulting mass spectrum, a plot of fragment mass-to-charge ratio (m/z) versus their relative abundance, is unique to the compound's structure and is used for definitive identification.
| Compound | Analytical Parameter | Reported Value | Column Type |
|---|---|---|---|
| This compound | Retention Index (RI) | 968 | Not specified |
| 4,6-Dimethyl-2-heptanone | Retention Index (RI) | 985 | Not specified |
| This compound | Retention Index (RI) | 953 | Non-polar |
| This compound | Retention Index (RI) | 1207 | Polar (Carbowax 20M) |
Analytical Research Methodologies and Spectroscopic Characterization
Advanced Chromatographic Techniques
Chromatography, a cornerstone of analytical chemistry, provides powerful tools for separating and analyzing complex mixtures. For a volatile organic compound like 2,6-dimethyl-4-heptanone, gas chromatography is an especially pertinent technique.
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a principal technique for the identification and measurement of this compound. mdpi.com This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, which sorts gaseous ions based on their mass-to-charge ratio. postnova.com The process begins with the introduction of a sample into the GC, where it is vaporized and carried by a carrier gas through a column. The column separates the components of the mixture based on their physical and chemical properties. postnova.com As each component, including this compound, exits the column, it enters the mass spectrometer, where it is ionized. The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive structural elucidation. nist.gov
GC-MS is not only used for identification but also for the quantification of this compound. For instance, in the analysis of volatile organic compounds in urine, headspace GC-MS can be employed to determine the concentration of ketones like 4-heptanone (B92745), a related compound, with calibration curves showing linearity over a specific concentration range. gcms.cz This quantitative capability is essential in various applications, from industrial quality control to metabolic research. The National Institute of Standards and Technology (NIST) provides extensive mass spectral data for this compound, which serves as a reference for its identification. nist.govnist.gov
Table 1: GC-MS Data for this compound
| Property | Value |
| Molecular Formula | C9H18O |
| Molecular Weight | 142.24 g/mol |
| CAS Number | 108-83-8 |
| InChI Key | PTTPXKJBFFKCEK-UHFFFAOYSA-N |
This table presents key identifiers for this compound, crucial for its identification in GC-MS analysis.
Optimization of Gas Chromatographic Parameters for Isomer Separation
The separation of isomers, which are molecules with the same chemical formula but different structural arrangements, presents a significant challenge in chromatography. For ketones like this compound, which may have isomers such as 4,6-dimethyl-2-heptanone, optimizing GC parameters is critical for achieving adequate separation. thermofisher.com Key parameters that can be adjusted include the type of capillary column, the stationary phase, column length and diameter, and the temperature program. gcms.czvurup.sk
The choice of stationary phase is paramount, as its chemical properties determine the differential partitioning of the isomers. Nonpolar stationary phases separate compounds primarily based on their boiling points, while more polar phases can exploit differences in dipole moments and other intermolecular interactions. vurup.sk The efficiency of the separation, often expressed in terms of theoretical plates, is influenced by the column's dimensions. Longer and narrower columns generally provide higher resolution but may lead to longer analysis times. gcms.cz Temperature programming, which involves increasing the column temperature during the analysis, is a common strategy to improve peak shape and reduce analysis time for compounds with a wide range of boiling points. postnova.com The optimization of these parameters is essential for resolving closely eluting isomers and ensuring accurate quantification.
Headspace-Gas Chromatography for Volatile Organic Compound Analysis
Headspace-gas chromatography (HS-GC) is a specialized technique for the analysis of volatile organic compounds (VOCs) present in solid or liquid samples. gcms.cz This method involves analyzing the vapor phase (headspace) in equilibrium with the sample, which is particularly useful for complex matrices like biological fluids or environmental samples. In the context of this compound, which is a volatile compound, HS-GC is an effective method for its detection. sigmaaldrich.com
The technique has been applied to the analysis of VOCs in human urine, where compounds like 4-heptanone have been identified as potential biomarkers for certain medical conditions. mdpi.comgcms.czsci-hub.st The process typically involves heating the sample in a sealed vial to promote the partitioning of volatile analytes into the headspace. A portion of this vapor is then injected into the GC system for separation and analysis. gcms.cz HS-GC offers the advantage of minimizing sample preparation and preventing non-volatile matrix components from contaminating the GC system.
Electrochemical Characterization and Interfacial Studies
The behavior of this compound at the interface between two immiscible liquids, such as water and an organic solvent, is a subject of electrochemical investigation. These studies provide insights into fundamental processes like ion and electron transfer.
Construction and Behavior of Microliquid/Liquid Interfaces
Researchers have successfully constructed and studied microliquid/liquid interfaces using this compound as the organic phase. alfa-chemistry.com These interfaces, formed between an aqueous solution and the ketone, provide a platform to investigate electrochemical phenomena. The stability and properties of such an interface are crucial for obtaining reliable electrochemical data. It has been observed that the interface between water and this compound exhibits a wide potential window, which is the range of applied potentials where the interface remains polarized without significant solvent decomposition. alfa-chemistry.comresearchgate.net This wide potential window is attributed to the branched structure and relatively low permittivity of this compound. alfa-chemistry.com This characteristic makes it a suitable medium for studying charge transfer reactions. alfa-chemistry.com
Thermodynamic and Kinetic Studies of Ion and Electron Transfer at Interfaces
The wide potential window of the water/2,6-dimethyl-4-heptanone interface allows for the study of the thermodynamics and kinetics of ion and electron transfer processes. alfa-chemistry.comescholarship.org By applying a potential across the interface, the transfer of ions from the aqueous phase to the organic phase (or vice versa) can be induced and monitored as a current.
Studies have investigated the transfer of various ions, such as tetraphenylarsonium (TPAs+), tetrabutylammonium (B224687) (TBA+), tetrafluoroborate (B81430) (BF4-), perchlorate (B79767) (ClO4-), and periodate (B1199274) (IO4-), across the water/2,6-dimethyl-4-heptanone interface. alfa-chemistry.comresearchgate.net The half-wave potentials for the transfer of these ions have been determined, providing thermodynamic data about the ease of their transfer. alfa-chemistry.com For example, it was found that TPAs+ and BF4- are relatively more difficult to transfer across this specific interface. alfa-chemistry.com Conversely, the transfer of other ions like tetramethylammonium (B1211777) (TMA+), tetraethylammonium (B1195904) (TEA+), tetrapropylammonium (B79313) (TPrA+), bromide (Br-), and iodide (I-) was not observed within the available potential window, indicating a higher energy barrier for their transfer. alfa-chemistry.com These studies are fundamental to understanding processes like solvent extraction and phase-transfer catalysis. escholarship.org
Table 2: Half-Wave Potentials for Ion Transfer at the Water/2,6-Dimethyl-4-heptanone Interface
| Ion | Half-Wave Potential (V) |
| TPAs+ | -0.163 |
| TBA+ | -0.095 |
| BF4- | -0.159 |
| ClO4- | -0.099 |
| IO4- | -0.075 |
This table, based on data from Zhang X, et al. (2016), shows the half-wave potentials for the transfer of several ions across the water/2,6-dimethyl-4-heptanone interface, providing insight into the thermodynamics of ion transfer. alfa-chemistry.com
Spectroscopic Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular framework of the compound. The spectra for this compound are typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). guidechem.comguidechem.com
In the ¹H NMR spectrum, the chemical shift, signal splitting (multiplicity), and integration of the peaks correspond to the different types of protons in the molecule. The symmetry of the molecule simplifies the spectrum. We would expect to see distinct signals for the methyl protons (-CH₃), the methylene (B1212753) protons adjacent to the carbonyl group (-CH₂-C=O), and the methine proton (-CH).
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, this includes the carbons of the methyl groups, the methylene groups, the methine groups, and the characteristic downfield signal of the carbonyl carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1, C7 (CH₃) | ~0.9 | ~22.5 |
| C2, C6 (CH) | ~1.8-2.1 | ~24.5 |
| C3, C5 (CH₂) | ~2.2-2.4 | ~52.5 |
Note: These are approximate values; actual experimental values may vary slightly.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule's chemical bonds. aip.orgnist.gov
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak is characteristic of ketones and typically appears in a well-defined region of the spectrum. Other significant absorptions include those from C-H stretching and bending vibrations of the methyl and methylene groups. nist.govnist.gov
Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in the Raman spectrum, other vibrations, particularly those of the non-polar carbon-carbon backbone, may be more intense compared to the IR spectrum. The combined use of IR and Raman spectroscopy allows for a comprehensive analysis of the molecule's vibrational fingerprint, confirming the presence of the ketone functional group and the aliphatic structure. aip.orgnih.gov
Table 3: Principal Vibrational Bands for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
|---|---|---|
| C-H Stretching | ~2870-2960 | ~2870-2960 |
| C=O Stretching | ~1715 | ~1715 |
Note: Frequencies are approximate and can be influenced by the sample state (e.g., liquid film, vapor, solution). nist.gov
Research on Applications and Functional Roles
Solvent Applications in Specialized Chemical Processes
DIBK's primary industrial role is that of a solvent. Its slow evaporation rate and strong solvency power for numerous resins make it a preferred choice in applications requiring good flow and leveling, blush resistance, and high solids content. It is also classified as a non-Hazardous Air Pollutant (non-HAP) solvent, enhancing its desirability in modern formulations. chemdad.com
In analytical chemistry, 2,6-Dimethyl-4-heptanone serves as an effective extraction solvent for determining trace metal concentrations in aqueous samples. chemdad.com The process typically involves using a chelating agent to form a neutral metal-chelate complex that is more soluble in an organic solvent than in water. DIBK is used to extract these complexes from the aqueous phase, thereby concentrating the metal ions and removing them from interfering matrices. This organic phase containing the concentrated metal analyte can then be analyzed using instrumental methods like plasma atomic emission spectrometry or atomic absorption spectrometry. chemdad.com This technique has been applied to the analysis of numerous trace metals, including vanadium, chromium, iron, cobalt, nickel, copper, zinc, molybdenum, cadmium, and lead. chemdad.com
Research has demonstrated the utility of this compound as a diluent in solvent extraction systems for organic acids. Specifically, it can be employed as a diluent for the liquid ion-exchange extractor Amberlite LA-2 in the isolation of pentanedioic acid, also known as glutaric acid. sigmaaldrich.comscientificlabs.com In this context, DIBK acts as the organic phase that carries the amine-based extractor (Amberlite LA-2), facilitating the transfer of the target organic acid from an aqueous solution into the organic phase.
In the paint and coatings industry, there is a significant drive to reduce the emission of Volatile Organic Compounds (VOCs) by increasing the proportion of solids (resins, pigments, etc.) in formulations. ulprospector.comsynthomer.com A major challenge with high-solids coatings is their inherently high viscosity. synthomer.com this compound is a valuable solvent in these advanced formulations. Its strong solvency power effectively reduces the viscosity of high-solids systems, allowing for proper application without requiring excessive amounts of solvent. specialchem.com As a slow-evaporating, non-HAP retarder solvent, it improves the flow and leveling of coatings and helps prevent surface defects, contributing to the development of more environmentally friendly coatings with lower VOC content. chemdad.com
Table 2: Resin Solubility in this compound
| Resin Type | Solubility |
|---|---|
| Nitrocellulose | Soluble chemdad.comcolorkem.com |
| Vinyl Resins | Soluble colorkem.com |
| Rosin Esters | Soluble chemdad.com |
| Phenolic Resins | Soluble chemdad.com |
| Hydrocarbon Resins | Soluble chemdad.com |
| Alkyd Resins | Soluble chemdad.com |
| Polyester Resins | Soluble chemdad.com |
| Acrylic Resins | Soluble chemdad.com |
| Polystyrene | Soluble colorkem.com |
| Cellulose Acetate | Soluble colorkem.com |
This compound also functions as a dispersant for organosol-type resins. chemdad.comcolorkem.com Organosols are stable dispersions of fine polymer particles in a non-aqueous, organic liquid. DIBK's properties allow it to act as an effective medium for manufacturing these organic aerosols, ensuring the resin particles remain suspended and evenly distributed, which is critical for the application and performance of the final product. colorkem.com
Role as a Chemical Intermediate in Organic Synthesis
Beyond its solvent applications, this compound is an important chemical intermediate used in organic synthesis. chemdad.comcolorkem.com Its chemical structure allows it to be a starting material or a reactant in the production of more complex molecules. It serves as a precursor in the synthesis of various specialty chemicals, including inhibitors, dyes, active pharmaceutical ingredients, and pesticides. chemdad.comcolorkem.com
Preparation of Inhibitors, Active Pharmaceutical Ingredients, and Dyes
This compound serves as a key intermediate in the synthesis of a range of specialized chemical products, including inhibitors, active pharmaceutical ingredients (APIs), and dyes. chemicalbook.com Its role as a chemical intermediate is crucial in organic synthesis, where it acts as a building block for more complex molecules. thegoodscentscompany.com While specific, detailed reaction mechanisms for its incorporation into final products are often proprietary, its utility lies in its ketone functional group and branched alkyl structure, which allow for a variety of chemical transformations. It is used in processes for creating agrochemicals and in certain extraction procedures. leapchem.com
Recrystallization Aid for Pharmaceuticals
In the pharmaceutical industry, achieving a high degree of purity for active ingredients is paramount. Recrystallization is a fundamental purification technique used to separate impurities from a solid compound. The choice of solvent is critical to the success of this process. This compound is utilized as a solvent and a recrystallization aid in the manufacturing of pharmaceuticals. thegoodscentscompany.com Its moderate polarity and specific solubility characteristics enable the effective dissolution of the target pharmaceutical compound at an elevated temperature, followed by the formation of high-purity crystals upon cooling, leaving impurities behind in the solvent.
Industrial Process Optimization and Green Chemistry Initiatives
Solvent Substitution and Development of Low VOC Content Coatings
In response to increasing environmental regulations aimed at reducing volatile organic compounds (VOCs), the coatings industry has actively sought solvent alternatives. This compound has emerged as a valuable tool in these green chemistry initiatives. A key challenge in formulating low-VOC coatings is maintaining application properties while reducing the solvent content. Due to its low density, this compound provides a significant advantage in formulating high-solids coatings that can meet stringent VOC guidelines. thegoodscentscompany.comprechems.com Solvents with lower density are favored because regulations often limit the weight of solvent per gallon of coating. prechems.com Its slow evaporation rate also makes it an effective "retarder" solvent, which helps to improve the final appearance of the coating film. thegoodscentscompany.com
Table 1: Physical Properties of this compound Relevant to Coating Formulations
| Property | Value | Significance in Low-VOC Formulations |
| Density | 0.808 g/mL at 25°C sigmaaldrich.com | Low density allows for a higher volume of solvent within weight-based VOC limits, aiding in viscosity reduction. |
| Boiling Point | 165-170 °C sigmaaldrich.com | A high boiling point corresponds to a slow evaporation rate, which is beneficial for flow and leveling. |
| Vapor Pressure | 1.7 mmHg at 20°C sigmaaldrich.com | Low vapor pressure indicates a slow evaporation rate, classifying it as a retarder solvent. |
| Flash Point | 47 - 49 °C sigmaaldrich.comavantorsciences.com | An important parameter for safe handling and storage in industrial environments. |
Strategies for Reducing Surface Tension and Improving Flow/Leveling Properties
The aesthetic and protective quality of a coating is highly dependent on its ability to flow and level into a smooth, uniform film. Surface tension is a critical physical property that governs these characteristics. afcona.com.myborchers.com High surface tension can lead to defects such as orange peel, cratering, and poor substrate wetting. borchers.comarkema.com
Bio-derived and Natural Product Contexts
Presence in Prunus avium (Sweet Cherry)
The aroma of sweet cherries (Prunus avium) is a complex mixture of volatile organic compounds (VOCs), including aldehydes, alcohols, esters, and ketones. mdpi.comnih.gov These compounds, either individually or in combination, create the characteristic scent of the fruit. nih.gov Extensive research has been conducted to identify the specific volatile constituents responsible for the aroma profile of various sweet cherry cultivars.
Studies have identified numerous compounds, with aldehydes like hexanal (B45976) and benzaldehyde, and alcohols such as 1-hexanol (B41254) and (E)-2-hexen-1-ol often being among the most abundant. mdpi.com While ketones are recognized as a class of compounds that contribute to fruit aromas, the presence of this compound in sweet cherries has not been documented in major studies of their volatile profiles. nih.govresearchgate.net
Research into the volatile compounds of different sweet cherry cultivars and even their by-products (stems, leaves, and flowers) has led to the identification of various ketones. For instance, one study on sweet cherry by-products identified 16 different ketones, with 6-methyl-5-hepten-2-one (B42903) and acetophenone (B1666503) being notable examples. nih.gov Another analysis of several sweet cherry cultivars identified 6-methyl-5-hepten-2-one as the sole ketone present. sciepub.com However, this compound is not listed among the identified volatiles in these comprehensive analyses of Prunus avium.
Table 1: Examples of Volatile Ketones Identified in Prunus avium (Fruit and By-products)
| Compound Name | Part of Plant Studied | Reference |
|---|---|---|
| 6-Methyl-5-hepten-2-one | Fruit | sciepub.com |
| Acetophenone | Stems, Leaves, Flowers | nih.gov |
| 1-Octen-3-one | Stems, Leaves, Flowers | nih.gov |
Implications for Flavor and Fragrance Research
Ketones are a significant class of organic compounds in the field of flavor and fragrance chemistry, contributing to the scent profiles of many fruits and food products. researchgate.netresearchgate.netnih.gov They are valued for their diverse and often potent aromatic properties. nih.gov While some ketones have high odor thresholds, they are crucial components in the flavor profiles of fruits and dairy products. nih.gov The implications for research are tied to understanding how these compounds can be used to create, enhance, or replicate specific sensory experiences.
This compound, also known as Diisobutyl Ketone or Cognac Heptanone, is a synthetic flavoring agent and fragrance ingredient valued for its specific organoleptic profile. sigmaaldrich.comsigmaaldrich.comthegoodscentscompany.com Its aroma and flavor are described with a range of fruity and green notes, making it a versatile component in formulations. sigmaaldrich.comthegoodscentscompany.comfoodb.cahmdb.ca The compound is not sourced from natural products like raspberries, where extraction would be prohibitively expensive; instead, it is produced synthetically for commercial use in processed foods, cosmetics, and fragrances. utl.pt
The study of this compound and similar ketones is important for researchers aiming to construct specific flavor profiles. Its distinct notes can be blended with other aroma chemicals to achieve desired effects, such as enhancing the fruitiness of a flavor or adding a specific green or cognac-like nuance to a fragrance. thegoodscentscompany.com The ongoing need for new chemicals in the fragrance industry drives research into compounds like this compound to create novel scents for perfumes, personal care items, and other consumer products. google.com
Table 2: Organoleptic Profile of this compound
| Descriptor Type | Description | Reference |
|---|---|---|
| Odor | Green, ethereal, fruity, ketonic, metallic, fermented, pineapple, banana | thegoodscentscompany.com |
| Mild, sweet | osha.gov | |
| Banana, green, ethereal, fruity, pineapple | sigmaaldrich.comsigmaaldrich.com | |
| Taste | Banana, fruity, green | foodb.cahmdb.ca |
| Cognac, citrus, fruity, pineapple, banana, pear, tropical nuances (at 4.00 ppm) | thegoodscentscompany.com | |
| Sweet Pineapple-Banana-like fruity taste, with a somewhat harsh chemical note | chemicalbook.comchemicalbook.com |
Compound List
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-Hexanol |
| 1-Octen-3-one |
| This compound |
| 6-Methyl-5-hepten-2-one |
| Acetophenone |
| Benzaldehyde |
| (E)-2-hexen-1-ol |
Environmental Behavior and Remediation Research
Atmospheric Fate Modeling and Experimental Validation
The atmospheric journey of 2,6-Dimethyl-4-heptanone is dictated by its partitioning between gaseous and particulate phases and its degradation by atmospheric oxidants.
The primary removal mechanism for this compound from the troposphere is its reaction with hydroxyl radicals (•OH). The rate of this reaction determines the atmospheric lifetime of the compound. Based on its chemical structure, the rate constant for the gas-phase reaction between this compound and photochemically-produced hydroxyl radicals has been estimated. This estimation allows for the calculation of its atmospheric half-life.
With an estimated rate constant, the atmospheric half-life of this compound is calculated to be approximately 15 hours, assuming an average atmospheric concentration of hydroxyl radicals of 5 x 10⁵ radicals per cubic centimeter. The photochemical degradation products are anticipated to be acetone (B3395972) and 2-methylpropanal.
Table 1: Estimated Atmospheric Half-Life of this compound
| Parameter | Value | Reference |
|---|---|---|
| Reaction | with Hydroxyl Radical (•OH) | |
| Assumed •OH Concentration | 5 x 10⁵ radicals/cm³ |
| Estimated Half-Life | ~15 hours | |
Note: This half-life is based on calculated estimations and not on direct experimental measurement under various atmospheric conditions.
Biodegradation Studies and Bioremediation Potential
The susceptibility of this compound to microbial degradation is a key aspect of its environmental behavior and offers potential for bioremediation strategies.
The efficacy of using suspended-growth bioreactors (SGBs) for the treatment of gaseous emissions containing this compound has been demonstrated, particularly for waste streams mimicking those from the leather industry. In one detailed study, a laboratory-scale SGB was operated for 210 days to treat a gaseous mixture containing this compound along with other VOCs such as 1-methoxy-2-propanol, 2-butoxyethanol, toluene, and butyl acetate. researchgate.netucp.pt
A microbial consortium capable of degrading these compounds was successfully enriched. The bioreactor demonstrated high performance, even with intermittent operation including shutdowns over weekends. The highest total VOC removal efficiency, approximately 99%, was achieved at an organic load (OL) of 1.6 x 10² g h⁻¹ m⁻³. The maximum total VOC elimination capacity reached 1.8 x 10² g h⁻¹ m⁻³ when the applied OL was 2.3 x 10² g h⁻¹ m⁻³. researchgate.netucp.pt Throughout the operational period, most of the individual compounds, including this compound, were not detected in the outlet gas stream, indicating effective removal. researchgate.netucp.pt
Table 2: Performance of a Suspended-Growth Bioreactor in Treating a VOC Mixture Containing this compound
| Operating Parameter | Value |
|---|---|
| Duration of Operation | 210 days |
| Key VOCs | 1-methoxy-2-propanol, this compound, 2-butoxyethanol, toluene, butylacetate |
| Organic Load Range | 6.5 to 2.3 x 10² g h⁻¹ m⁻³ |
| Highest Total VOC Removal Efficiency | ~99% (at OL of 1.6 x 10² g h⁻¹ m⁻³) |
This study highlights the robustness and high efficiency of SGBs as a viable technology for treating industrial air emissions containing this compound. researchgate.netucp.pt
While the effective removal of this compound in bioreactors indicates microbial degradation, the specific metabolic pathways and the microorganisms responsible have not been fully elucidated in the available scientific literature. It is known that the compound is considered to be readily biodegradable. oecd.orgmonumentchemical.comeastman.com General microbial pathways for the degradation of simpler ketones often involve oxidation or reduction at the carbonyl group, followed by cleavage of the carbon chain. However, detailed studies identifying the specific enzymes and intermediate metabolites for the biodegradation of the branched structure of this compound are lacking.
Environmental Impact Assessment and Monitoring
Despite its use in industrial applications, there is a lack of published data from systematic environmental monitoring programs that report measured concentrations of this compound in ambient air, water, or soil. Such monitoring data would be essential for validating exposure models and confirming the low environmental risk assessment.
Toxicological Research and Biological Interactions
Inhalation Toxicology Studies and Systemic Effects
2,6-Dimethyl-4-heptanone, also known as Diisobutyl ketone (DIBK), has been the subject of toxicological studies to determine its effects following inhalation. Research has focused on systemic impacts, particularly on the renal and nervous systems, as well as its properties as a respiratory irritant.
Inhalation of this compound has been shown to induce a specific type of kidney toxicity in male rats known as hyalin droplet nephrosis. A key study exposed male and female Fischer-344 rats to DIBK vapor at concentrations of 0, 98, 300, or 905 parts per million (ppm) for six hours per day, five days a week, over a period of nine days. nih.gov
The study revealed clear evidence of kidney toxicity, particularly in male rats. nih.gov Key findings included:
Increased Kidney Weight : Male rats exposed to 300 ppm and 905 ppm exhibited an increase in both absolute and relative kidney weights. nih.gov
Altered Renal Function : In the 905 ppm group, male rats showed increased urine volume and water intake, with a corresponding decrease in urine osmolality. nih.gov
Hyalin Droplet Formation : A dose-dependent increase in the severity of hyalin droplet nephrosis was observed in the proximal tubules of male rats at the 300 and 905 ppm exposure levels. nih.gov
Female rats did not exhibit this specific renal lesion. nih.gov The development of hyalin droplet nephropathy is a phenomenon often observed with other aliphatic ketones in male rats and is linked to the accumulation of the α2u-globulin protein. nih.gov The effects on kidney weight and the severity of the nephrosis were found to lessen after a two-week recovery period. nih.gov
Summary of Renal Effects in Male Fischer-344 Rats Exposed to DIBK
| Exposure Concentration (ppm) | Key Renal Findings in Male Rats |
|---|---|
| 98 | Kidney weights and histology were similar to controls; a slight increase in urine volume was observed. nih.gov |
| 300 | Increased kidney weights and increased severity of hyalin droplet nephrosis. nih.gov |
| 905 | Increased absolute and relative kidney weights, increased urine volume, decreased urine osmolality, and a significant increase in the severity of hyalin droplet nephrosis. nih.gov |
This compound is recognized as an irritant to the respiratory tract. rowe.com.aumonumentchemical.cominchem.org Inhalation of its vapor can cause irritation of the nose, throat, and mucous membranes. rowe.com.aunoaa.gov Human data indicates that exposure to concentrations of 50 ppm or 100 ppm for three hours can cause slight irritation. cdc.gov
The mechanism of irritation is related to the direct chemical interaction of the ketone with the mucosal surfaces of the respiratory system. Symptoms of exposure can include coughing and a sore throat. inchem.org Safety guidelines consistently classify the compound as having the potential to cause respiratory irritation. monumentchemical.comehs.comchemius.net In animal studies, sensory irritation of the respiratory tract was noted in mice exposed to DIBK, as evidenced by a significant decrease in their respiratory rate. oecd.org
While specific neurobehavioral studies on animal models are not extensively detailed in available literature, the central nervous system (CNS) effects of this compound have been documented. High concentrations of the vapor can produce CNS depression. rowe.com.aucometchemical.com
Symptoms of excessive exposure in both humans and animals include:
Dizziness inchem.orgcometchemical.comnj.gov
Headache rowe.com.auinchem.org
Loss of coordination rowe.com.au
Lightheadedness and potential for passing out nj.gov
Prolonged exposure to a highly concentrated atmosphere may lead to more severe effects such as narcosis and unconsciousness. rowe.com.au These effects are characteristic of a general CNS depressant, a property common to many organic solvents. cometchemical.com Although some ketones are known to produce neurological disorders like polyneuropathy, specific research linking this compound to such long-term neurobehavioral changes in animal models is not clearly established. rowe.com.au
Metabolomic and Biomarker Research
No scientifically accurate and verifiable information could be found for the subsections below concerning this compound specifically. The available research pertains to a different, though similarly named, compound (4-heptanone) or does not mention the specified compound.
Presence in Human Biofluids (e.g., Urine, Blood, Breath)
The detection and identification of exogenous compounds or their metabolites in human biofluids are crucial for assessing exposure and understanding their metabolic fate. Research into the presence of this compound in human biofluids has identified its presence in feces. While comprehensive data on its detection in other common biofluids such as urine, blood, and breath are not extensively documented in scientific literature, studies on related ketones provide context for potential metabolic profiling. For instance, other isomers like 4-heptanone (B92745) have been quantified in human urine. Similarly, various volatile organic compounds (VOCs), including a range of ketones, are routinely identified in breath analysis, though this compound is not commonly reported.
Table 1: Documented Presence of this compound in Human Biofluids
| Biofluid | Detection Status | References |
|---|---|---|
| Feces | Detected | |
| Urine | Not explicitly documented; other heptanone isomers detected. | |
| Blood | Not explicitly documented; methods exist for other ketones. |
Fungal Metabolism Association
The biotransformation of chemical compounds by microorganisms is a significant area of metabolic research. Fungi, in particular, possess a diverse array of enzymes capable of metabolizing xenobiotics, including aliphatic ketones. The primary mechanism for the fungal metabolism of ketones involves enzymatic reduction of the carbonyl group.
Fungal ketoreductases, a type of oxidoreductase enzyme, catalyze the stereoselective reduction of ketones to their corresponding secondary alcohols. This biotransformation is a common detoxification pathway, converting the carbonyl group into a hydroxyl group, which can increase the compound's polarity. While specific studies detailing the metabolism of this compound by fungal species are not prominent, this enzymatic reduction is the anticipated metabolic pathway. This process is analogous to the biotransformation of various other ketones and mycotoxins by fungal species such as Aspergillus, Rhizopus, and Penicillium.
Genotoxicity and Carcinogenicity Assessments
The evaluation of a chemical's potential to cause genetic damage (genotoxicity) or cancer (carcinogenicity) is a critical component of toxicological assessment. Regulatory bodies and scientific panels conduct these evaluations based on a battery of standardized tests.
Furthermore, major regulatory agencies have not classified this compound as a carcinogen.
Interaction with Biological Systems at the Molecular Level (e.g., Electrophilic Reactivity)
The interaction of a chemical compound with biological systems at the molecular level is dictated by its chemical structure and reactivity. As a ketone, this compound possesses a carbonyl functional group (C=O), which is a key site for chemical reactivity.
The carbon atom of the carbonyl group is electrophilic, meaning it is susceptible to attack by nucleophiles. In a biological context, nucleophilic sites are abundant in macromolecules such as proteins and DNA. Common biological nucleophiles include the thiol group of cysteine, the primary amino groups of lysine (B10760008) and arginine, and the secondary amino group of histidine in proteins.
One of the most common reactions between an electrophilic ketone and a biological nucleophile, such as the amino group of a lysine residue in a protein, is the formation of a Schiff base (an imine). This covalent binding can alter the structure and function of the protein, which is a potential mechanism of toxicity for xenobiotic electrophiles. While specific studies on the electrophilic reactivity of this compound with biological molecules are limited, this general mechanism for ketones represents a plausible pathway for its interaction at the molecular level.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-heptanone |
| Acetone (B3395972) |
| Arginine |
| Cysteine |
| Histidine |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure
A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. For a ketone like 2,6-dimethyl-4-heptanone, the HOMO is typically associated with the non-bonding lone pair electrons on the oxygen atom, while the LUMO is the antibonding π* orbital of the carbonyl group.
Table 1: Representative Electronic Properties of a Simple Aliphatic Ketone (Acetone) from Theoretical Calculations
| Property | Description | Representative Value (for Acetone) |
| Ground State Energy | The total electronic energy of the molecule in its most stable state. | Varies with the level of theory and basis set used. |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Typically in the range of -10 to -12 eV. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Typically in the range of 2 to 4 eV. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO; indicates chemical reactivity and the energy of the lowest electronic excitation. researchgate.netschrodinger.com | Approximately 12 to 16 eV. |
| Dipole Moment | A measure of the polarity of the molecule resulting from the uneven distribution of electron density. | Approximately 2.9 Debye. |
| Natural Atomic Charges | The charge distribution on individual atoms, calculated using methods like Natural Bond Orbital (NBO) analysis. | The carbonyl carbon has a partial positive charge, while the oxygen has a partial negative charge. |
Note: The values in this table are illustrative and based on data for acetone (B3395972). The exact values for this compound would require specific calculations.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aip.org These simulations can provide detailed information about the conformational flexibility and dynamic behavior of a molecule like this compound in various environments, such as in a solvent or interacting with a biological membrane. schrodinger.comresearchgate.net
For a flexible aliphatic ketone such as this compound, the molecule is not static but exists as an ensemble of different conformations due to the rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the energy barriers between them. nist.gov
While specific MD studies on this compound are limited, simulations of smaller ketones like acetone in aqueous solutions have been performed. researchgate.netnist.gov These studies reveal details about solute-solvent interactions, such as the formation and lifetime of hydrogen bonds between the carbonyl oxygen and water molecules. nist.gov Such simulations for this compound would likely show that the bulky isobutyl groups influence the molecule's conformational freedom and its interactions with surrounding molecules. The branched structure would lead to a more complex conformational landscape compared to linear ketones.
Table 2: Key Parameters Investigated in Molecular Dynamics Simulations
| Parameter | Description | Insights Gained |
| Potential Energy | The total energy of the system as a function of atomic coordinates. | Identification of stable and metastable conformations. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations. | Assessment of conformational stability over time. |
| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Changes in molecular shape and size. |
| Dihedral Angle Analysis | Tracking the rotation around specific chemical bonds. | Characterization of torsional flexibility and conformational isomers. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Information on solvation shells and intermolecular interactions. nist.gov |
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-Activity Relationship (SAR) studies are crucial in toxicology and drug discovery for understanding how a molecule's chemical structure relates to its biological activity. researchgate.net For a compound like this compound, SAR and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict its potential toxicity or other biological effects based on its physicochemical properties and structural features.
The biological activity of aliphatic ketones is often related to their hydrophobicity (lipophilicity) and their potential for electrophilic interactions. Hydrophobicity, commonly quantified by the octanol-water partition coefficient (log K_ow), influences a molecule's ability to cross biological membranes and accumulate in fatty tissues. The electrophilicity of the carbonyl carbon can lead to reactions with nucleophilic biomolecules like proteins and DNA.
A study on the toxicity of 500 aliphatic chemicals, including ketones, in Tetrahymena pyriformis found that the toxicity of simple saturated ketones could be well-modeled by an equation based on their log K_ow values, indicating a nonpolar narcosis mechanism of action. For more reactive compounds, an additional descriptor, the energy of the lowest unoccupied molecular orbital (E_LUMO), was included to account for electrophilic reactivity.
Table 3: Descriptors Used in SAR/QSAR Models for Aliphatic Ketones
| Descriptor | Type | Relevance to Biological Activity |
| log K_ow (Octanol-Water Partition Coefficient) | Physicochemical | Measures hydrophobicity, affecting absorption, distribution, and membrane interactions. |
| E_LUMO (Energy of the LUMO) | Quantum Chemical | Indicates electrophilicity; a lower E_LUMO suggests a higher propensity for reacting with biological nucleophiles. |
| Molecular Weight | Structural | Influences size, shape, and diffusion properties. |
| Polarizability | Electronic | Relates to the ease with which the electron cloud can be distorted, affecting non-covalent interactions. |
| Steric Parameters (e.g., Molar Refractivity) | Structural | Describes the size and shape of the molecule, which can influence binding to biological targets. |
These models allow for the prediction of the biological activity of untested chemicals, like this compound, by comparing their structural and electronic features to those of known compounds. researchgate.net
Prediction of Reaction Pathways and Energetics
Computational chemistry can be used to predict the most likely pathways for chemical reactions and to calculate the associated energy changes and activation barriers. For this compound, a common reaction is the reduction of the ketone group to a secondary alcohol. Computational studies on the hydrogenation of ketones have provided detailed mechanistic insights. researchgate.net
The reduction of a ketone can proceed through different mechanisms depending on the reducing agent and reaction conditions. For example, catalytic hydrogenation involves the addition of hydrogen across the carbonyl double bond, often with the aid of a metal catalyst. Computational models can be used to study the adsorption of the ketone onto the catalyst surface, the activation of hydrogen, and the stepwise transfer of hydrogen atoms to the carbonyl carbon and oxygen.
Table 4: Energetic Parameters Calculated for Reaction Pathways
| Parameter | Symbol | Description |
| Enthalpy of Reaction | ΔH_rxn | The heat absorbed or released during a reaction at constant pressure. |
| Gibbs Free Energy of Reaction | ΔG_rxn | The change in free energy, indicating the spontaneity of a reaction. |
| Activation Energy | E_a or ΔG^‡ | The energy barrier that must be overcome for a reaction to occur; determines the reaction rate. |
| Transition State (TS) Geometry | N/A | The molecular structure at the highest point on the reaction energy profile. |
| Imaginary Frequency | ν_i | A vibrational mode with a negative force constant, characteristic of a true transition state. |
By calculating these parameters for potential reaction pathways of this compound, such as its reduction to 2,6-dimethyl-4-heptanol, computational chemists can predict the most favorable mechanism and identify key intermediates and transition states.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
